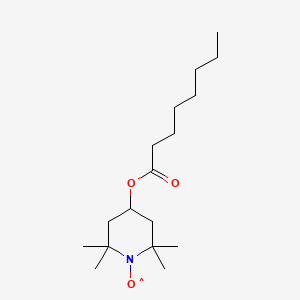

2,2,6,6-Tcopo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,6,6-Tcopo is a stable free radical compound widely used in organic synthesis and various industrial applications. It is known for its ability to act as an oxidizing agent and is commonly utilized in the catalytic oxidation of primary alcohols to aldehydes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tcopo typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then oxidized to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using suitable oxidizing agents such as sodium hypochlorite (NaClO) in the presence of catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,2,6,6-Tcopo undergoes various types of chemical reactions, including:

Oxidation: It is a strong oxidizing agent and can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.

Reduction: It can be reduced to its corresponding hydroxylamine derivative.

Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

Oxidation: Common reagents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in aqueous solutions.

Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

Substitution: Typical conditions involve the use of halides such as alkyl halides in the presence of a base.

Major Products

Oxidation: Aldehydes and ketones.

Reduction: Hydroxylamine derivatives.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediate:

2,2,6,6-Tcopo serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules due to its multiple functional groups. This capability is particularly valuable in the development of novel compounds with specific chemical properties.

Radical Scavenging:

The compound is known for its ability to act as a radical scavenger. This property makes it useful in various chemical reactions where control over radical species is necessary. Its stability allows for prolonged interactions without significant degradation.

Biology

Biological Research:

In biological studies, this compound is employed to investigate enzyme interactions and metabolic pathways. The compound's hydroxyl and methoxy groups can interact with various biological molecules, providing insights into their functions and mechanisms.

Antioxidant Properties:

Research indicates that this compound exhibits antioxidant properties that can protect cells from oxidative stress. This characteristic is crucial in studies related to aging and diseases linked to oxidative damage.

Medicine

Drug Development:

Due to its complex structure and functional groups, this compound has potential applications as a drug candidate. It can interact with various biological targets, making it a promising lead compound for developing new therapeutic agents.

Therapeutic Applications:

Studies have shown that compounds related to this compound can exhibit antibacterial and anti-inflammatory effects. These properties are being explored for potential use in treating infections and inflammatory conditions .

Industry

Specialty Chemicals Production:

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in coatings and adhesives where enhanced stability and performance are required.

Chemical Lighting Systems:

The compound has been investigated for use in chemiluminescent systems due to its ability to enhance light output and stability at lower temperatures compared to traditional compounds like TCPO . This application is particularly relevant for safety lighting and emergency signaling systems.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of this compound in various biological models. The results indicated significant protective effects against oxidative stress-induced damage in cellular systems. The compound demonstrated a dose-dependent response that highlights its potential therapeutic applications.

Case Study 2: Chemiluminescent Applications

Research focused on the use of this compound in chemiluminescent systems showed that it significantly improved light output compared to traditional oxalates. The study highlighted its solubility advantages in low-freezing point solvents which are critical for practical applications under varying environmental conditions .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Synthetic Intermediate | Versatile building block for complex molecules |

| Biology | Antioxidant Research | Protects against oxidative stress |

| Medicine | Drug Development | Potential lead compound for new therapies |

| Industry | Specialty Chemicals Production | Enhanced stability in coatings and adhesives |

Mecanismo De Acción

The compound exerts its effects primarily through its ability to act as a stable free radical. It can accept or donate electrons, making it an effective oxidizing agent. In biological systems, it scavenges reactive oxygen species (ROS) and inhibits oxidative stress by neutralizing free radicals. This action helps protect cells from oxidative damage and has potential therapeutic applications .

Comparación Con Compuestos Similares

2,2,6,6-Tcopo is unique due to its stability and effectiveness as an oxidizing agent. Similar compounds include:

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable free radical with similar oxidizing properties.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in biological studies.

4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Utilized in polymer stabilization and as a spin label in ESR studies .

These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity.

Propiedades

Número CAS |

22491-88-9 |

|---|---|

Fórmula molecular |

C17H32NO3 |

Peso molecular |

298.4 g/mol |

InChI |

InChI=1S/C17H32NO3/c1-6-7-8-9-10-11-15(19)21-14-12-16(2,3)18(20)17(4,5)13-14/h14H,6-13H2,1-5H3 |

Clave InChI |

QODOVAKWRHRQEC-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |

SMILES canónico |

CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |

Key on ui other cas no. |

22491-88-9 |

Sinónimos |

2,2,6,6-TCOPO 2,2,6,6-tetramethyl-4-capryloyl-oxypiperidine-1-oxyl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.